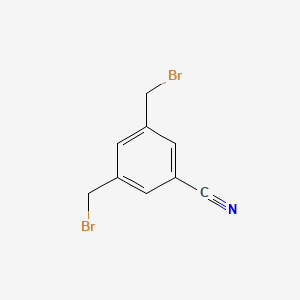
3,5-Bis(bromomethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(bromomethyl)benzonitrile: is an organic compound with the molecular formula C9H7Br2N . It is a derivative of benzonitrile, where two bromomethyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Aplicaciones Científicas De Investigación
3,5-Bis(bromomethyl)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: It is used in the development of pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of specialty chemicals and materials
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Bis(bromomethyl)benzonitrile can be synthesized through the bromination of 3,5-dimethylbenzonitrile. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the radical initiator. The reaction is typically carried out in a solvent like 1,2-dichloroethane at elevated temperatures (around 80°C) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar procedures to laboratory methods, with optimizations for scale, safety, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(bromomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with bis(pinacolato)diboron to form boronates.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Coupling Products: Boronates and other coupled products are typically formed in coupling reactions.
Mecanismo De Acción
The mechanism of action for 3,5-Bis(bromomethyl)benzonitrile primarily involves its reactivity due to the presence of bromomethyl groups. These groups are highly reactive towards nucleophiles, making the compound a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
3-(Bromomethyl)benzonitrile: Similar structure but with only one bromomethyl group.
4-(Bromomethyl)benzonitrile: Bromomethyl group attached at the 4 position instead of 3 and 5.
2-(Bromomethyl)benzonitrile: Bromomethyl group attached at the 2 position.
Uniqueness: 3,5-Bis(bromomethyl)benzonitrile is unique due to the presence of two bromomethyl groups at specific positions on the benzene ring, which enhances its reactivity and versatility in chemical synthesis compared to its mono-substituted counterparts .
Propiedades
IUPAC Name |
3,5-bis(bromomethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUUHCFKDYQOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CBr)C#N)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74163-48-7 |
Source


|
| Record name | 3,5-bis(bromomethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-propylacetamide](/img/structure/B2843705.png)






![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2843716.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide](/img/structure/B2843718.png)



